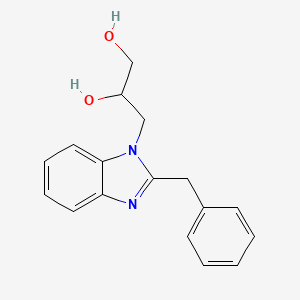

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol

Description

Properties

IUPAC Name |

3-(2-benzylbenzimidazol-1-yl)propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c20-12-14(21)11-19-16-9-5-4-8-15(16)18-17(19)10-13-6-2-1-3-7-13/h1-9,14,20-21H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFJSKZBRFNRFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method includes using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated separation techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.

Reduction: Reduction reactions can modify the benzimidazole ring, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the hydrogen atoms on the benzimidazole ring.

Common Reagents and Conditions

Oxidation: Sodium metabisulphite, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenated reagents, nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

Medicinal Chemistry

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol has been investigated for its anticancer , antimicrobial , and antiviral properties:

- Anticancer Activity : Research indicates that this compound can significantly reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) with an IC50 value of 16.38 µM, suggesting its potential as a lead structure for developing new anticancer agents.

- Antimicrobial Activity : The compound exhibits moderate to strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values of 4 µg/mL and 16 µg/mL respectively.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 16.38 ± 0.98 |

| HeLa (cervical) | 20.5 ± 1.5 |

| A549 (lung) | 25.0 ± 2.0 |

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Methicillin-resistant S. aureus | 4 |

| Escherichia coli | 16 |

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets, influencing various biological processes:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, making it a candidate for cancer therapy.

- Binding Interactions : It binds effectively to receptors and proteins, modulating signaling pathways associated with cell growth and apoptosis.

Industrial Applications

In addition to its therapeutic potential, this compound is also utilized in the development of new materials and chemical processes. Its unique properties make it suitable as a building block for synthesizing more complex benzimidazole derivatives.

Case Study 1: Anticancer Efficacy

A study involving breast cancer cell lines demonstrated that treatment with this compound led to significant apoptosis induction, evidenced by increased caspase activity and alterations in mitochondrial membrane potential. This suggests its potential role in breast cancer therapy.

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy against clinical isolates, the compound showed comparable efficacy to standard antibiotics like amikacin, highlighting its potential as an alternative treatment option for bacterial infections.

Mechanism of Action

The mechanism of action of 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s benzimidazole ring structure allows it to bind to nucleotides and proteins, influencing various biological processes. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural similarities with other propane-1,2-diol-linked heterocycles, but key differences arise in the heterocyclic substituents and their electronic/steric properties. Below is a detailed analysis:

Key Insights

The 2-benzyl substitution introduces steric bulk, which may hinder interactions with flat binding pockets but improve selectivity in catalytic or receptor-binding applications.

Synthetic Efficiency: Propane-1,2-diol-linked azoles (e.g., imidazole, triazole) are synthesized via hydrolysis of protected dioxolanes in acidic methanol, achieving quantitative yields . This method could theoretically extend to the target compound if analogous precursors are used. In contrast, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide employs a nucleophilic acyl substitution between acyl chlorides and amino alcohols, highlighting the versatility of alcohol-containing intermediates in organic synthesis .

Functional Applications: The propane-1,2-diol moiety in all compounds provides hydroxyl groups for hydrogen bonding or metal coordination. For example, triazole derivatives are known to chelate transition metals, while the benzimidazole analog may exhibit stronger π-π stacking interactions . The N,O-bidentate directing group in N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide underscores the role of hydroxyl and amide groups in facilitating metal-catalyzed C–H functionalization—a property that could be explored in the target compound .

Biological Activity

3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole ring, which is known for its ability to interact with various biological targets. The unique structure combines a benzyl group with a propane-1,2-diol moiety, enhancing its solubility and biological activity. The benzimidazole core allows for interactions with nucleotides and proteins, influencing cellular processes such as proliferation and apoptosis.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, making it a potential agent against cancer.

- Binding Interactions : Its structure allows it to bind effectively to specific receptors and proteins, modulating various signaling pathways.

- Induction of Apoptosis : Similar to other benzimidazole derivatives, it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and releasing pro-apoptotic factors.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies indicate that it can reduce the viability of various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (breast) | 16.38 ± 0.98 |

| HeLa (cervical) | 20.5 ± 1.5 |

| A549 (lung) | 25.0 ± 2.0 |

These results suggest that the compound could serve as a lead structure for developing new anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Streptococcus faecalis | 4 |

| Methicillin-resistant S. aureus | 4 |

| Escherichia coli | 16 |

These findings indicate that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

Preliminary studies suggest potential antiviral effects against certain viruses; however, more extensive research is needed to confirm these findings and elucidate the specific mechanisms involved.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving breast cancer cell lines (MDA-MB-231), treatment with this compound resulted in significant apoptosis induction as evidenced by increased caspase activity and changes in mitochondrial membrane potential. The study concluded that this compound could be a promising candidate for further development in breast cancer therapy .

Case Study 2: Antimicrobial Testing

In another study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed that it had comparable efficacy to standard antibiotics like amikacin, highlighting its potential as an alternative treatment option .

Q & A

Q. What are the established synthetic routes for 3-(2-Benzyl-benzoimidazol-1-yl)-propane-1,2-diol, and how do they compare in yield and purity?

The synthesis typically involves nucleophilic substitution or hydrolysis of protected intermediates. For example, analogous compounds like 3-(imidazol-1-yl)propane-1,2-diol are synthesized via hydrolysis of 4-(azol-1-ylmethyl)-2,2-dimethyl-1,3-dioxolanes in methanol with HCl, achieving quantitative yields . Similar methods can be adapted for the benzimidazole derivative by substituting the azole precursor. Characterization via NMR (¹H/¹³C), HPLC, and mass spectrometry is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key techniques include:

- NMR spectroscopy : For structural elucidation of the benzimidazole and diol moieties.

- LCMS : To verify molecular weight (e.g., m/z values) and purity (>98% as in related benzimidazole derivatives) .

- HPLC : For quantifying impurities and monitoring reaction progress .

- Thermogravimetric analysis (TGA) : To assess thermal stability, especially if the compound is intended for polymer applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the scalability of this compound synthesis?

Methodological optimization may involve:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for benzimidazole derivatives.

- Catalyst screening : Acidic or basic catalysts (e.g., HCl, NaHCO₃) improve hydrolysis efficiency of intermediates .

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction speed and byproduct formation . Pilot-scale trials should include iterative purity checks via HPLC and yield calculations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzimidazole-diol derivatives?

Discrepancies may arise from substituent effects (e.g., nitro vs. methoxy groups) or assay conditions. For example:

- Structure-activity relationship (SAR) studies : Compare analogues like 3-(2-methyl-5-nitroimidazol-1-yl)propane-1,2-diol (antimicrobial) and 3-(4-isopropylphenoxy)propan-2-ol derivatives (enzyme inhibitors) to identify critical functional groups .

- Dose-response assays : Standardize testing protocols (e.g., MIC values for antimicrobial activity) to minimize variability .

Q. How does the electronic structure of the benzimidazole moiety influence the compound’s reactivity in polymer applications?

Computational modeling (DFT) can predict electron density distribution, guiding copolymer design. For instance:

Q. What mechanisms underlie the compound’s potential metabolic interactions in biological systems?

Benzimidazole derivatives often interact with cytochrome P450 enzymes or undergo phase II conjugation (e.g., glucuronidation). For example:

Q. How can impurities be systematically identified and quantified during synthesis?

Implement a tiered approach:

- Forced degradation studies : Expose the compound to heat, light, or pH extremes to generate degradation products .

- LC-MS/MS : Detect trace impurities (e.g., desmethyl analogs or oxidation byproducts) with high sensitivity .

- Reference standards : Use synthesized impurities (e.g., 3-deschloro-3-hydroxy ornidazole) for calibration .

Methodological Challenges and Solutions

Q. What experimental designs address the compound’s hygroscopicity or instability during storage?

- Lyophilization : Stabilize the compound as a powder for long-term storage (-20°C or -80°C) .

- Excipient screening : Combine with stabilizers (e.g., trehalose) to prevent moisture uptake .

- Real-time stability testing : Monitor degradation under ICH guidelines (25°C/60% RH) .

Q. How can computational tools predict the compound’s environmental fate or toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.